N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 7-(4-methylphenyl) substituent on the heterocyclic core and a 2-methylphenylacetamide side chain. The thieno-pyrimidinone scaffold is critical for interactions with biological targets, while the acetamide moiety and aryl substituents modulate solubility, bioavailability, and binding affinity.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-7-9-16(10-8-14)17-12-28-21-20(17)23-13-25(22(21)27)11-19(26)24-18-6-4-3-5-15(18)2/h3-10,12-13H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETQRNANMXFZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O2S
- Molecular Weight : 403.5 g/mol
- CAS Number : 1207030-07-6
- Purity : Typically ≥ 95%
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets. It is hypothesized to act as an inhibitor of specific enzymes involved in cellular processes, potentially affecting pathways related to cancer and inflammation.
- Enzyme Inhibition : The compound has shown potential in inhibiting key kinases such as VEGFR-2 and AKT, which are crucial in cancer signaling pathways. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in liver cell carcinoma cells through caspase activation and cell cycle arrest at the S phase .
- Antiproliferative Effects : Research indicates that certain analogs exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported IC50 values of 0.075 µM for VEGFR-2 and 4.60 µM for AKT inhibition, highlighting its potency as a therapeutic agent .
In Vitro Studies
A systematic screening of thiophene derivatives, including this compound, revealed promising anticancer properties:
| Compound | Target Enzyme | IC50 (µM) | Cell Line |
|---|---|---|---|
| 4c | VEGFR-2 | 0.075 | Liver Carcinoma |
| 3b | AKT | 6.96 | Liver Carcinoma |
These findings suggest that the compound not only inhibits key enzymes but also selectively spares normal cells while inducing apoptosis in cancerous cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by its structural components. Variations in substituents on the phenyl rings significantly affect its potency:
- Electron-donating groups (e.g., methyl) enhance activity.
- Substitutions on the thiophene ring can lead to varied inhibitory effects on different cancer cell lines.
For example, a study indicated that the substitution of a methyl group on the phenyl ring resulted in increased cytotoxicity against prostate cancer cells (PC-3), while other modifications led to decreased activity against HepG2 cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
- Thieno[3,2-d]pyrimidin-4-one vs. Quinazolin-4-one: Compounds like 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () replace the thieno-pyrimidinone core with a quinazolinone. Quinazolinone derivatives have shown efficacy as enoyl-acyl carrier protein reductase (InhA) inhibitors, suggesting similar applications for thieno-pyrimidinone analogs .
- Thieno[2,3-d]pyrimidinone Derivatives: describes compounds with a thieno[2,3-d]pyrimidinone core, such as N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide.
Substituent Effects at Position 7 of the Thieno-Pyrimidinone Core
- 4-Methylphenyl (Target Compound) vs. 4-Fluorophenyl: The compound in -[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide, replaces the methyl group with fluorine.
- 4-Chlorophenyl (): 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide introduces chlorine, increasing lipophilicity (ClogP) and resistance to oxidative metabolism. This modification may enhance membrane permeability but reduce aqueous solubility .
Acetamide N-Substituent Modifications
- 2-Methylphenyl (Target Compound) vs. 4-Methoxybenzyl (): N-(4-Methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide features a methoxy group, improving solubility via polar interactions. However, the bulkier benzyl group may sterically hinder target binding compared to the smaller 2-methylphenyl substituent .
Characterization Data
Spectroscopic Analysis :
IR and NMR data in and confirm the presence of C=O (1,690–1,730 cm⁻¹) and NH (3,390 cm⁻¹) groups, critical for verifying acetamide formation .Crystallography :
SHELX programs () are widely used for resolving crystal structures of acetamide derivatives, enabling conformational analysis of the target compound .
Data Tables
Table 1: Key Structural and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
